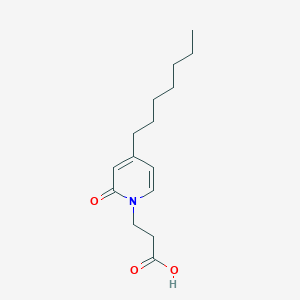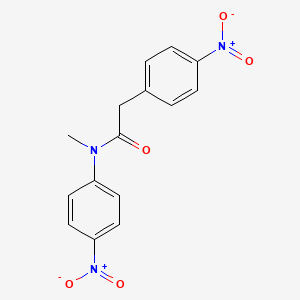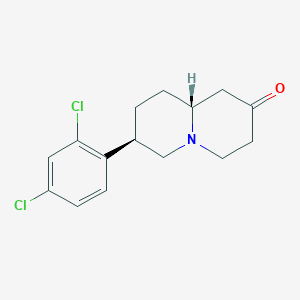
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is a chemical compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinolizinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the quinolizine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification Techniques: Implementation of advanced purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, researchers may explore the compound’s potential as a therapeutic agent, particularly for its activity against specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R,9aR)-7-Phenyl-octahydro-2H-quinolizin-2-one: Similar structure but lacks the dichlorophenyl group.
(7R,9aR)-7-(2,4-Difluorophenyl)octahydro-2H-quinolizin-2-one: Contains a difluorophenyl group instead of a dichlorophenyl group.
Uniqueness
The presence of the dichlorophenyl group in (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity or binding affinity to specific targets.
Propriétés
Numéro CAS |
75384-93-9 |
|---|---|
Formule moléculaire |
C15H17Cl2NO |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
(7R,9aR)-7-(2,4-dichlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H17Cl2NO/c16-11-2-4-14(15(17)7-11)10-1-3-12-8-13(19)5-6-18(12)9-10/h2,4,7,10,12H,1,3,5-6,8-9H2/t10-,12+/m0/s1 |
Clé InChI |
NHGKTJCKWGILCY-CMPLNLGQSA-N |
SMILES isomérique |
C1C[C@@H](CN2[C@H]1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CC(CN2C1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


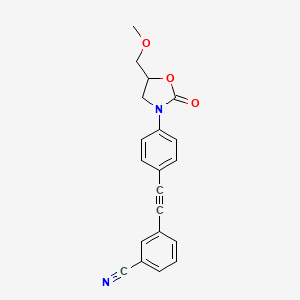
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)

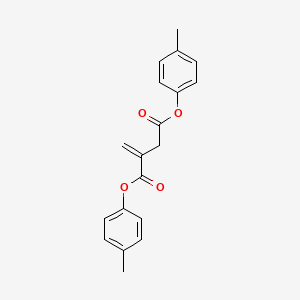
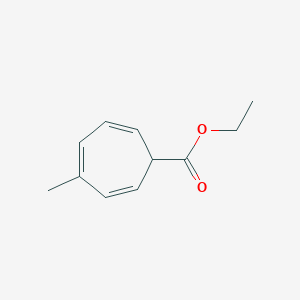
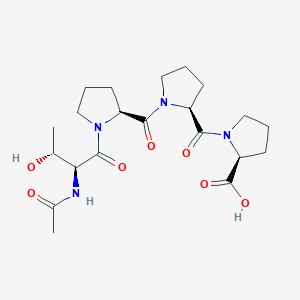
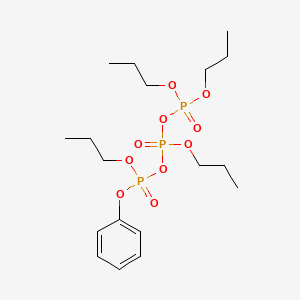
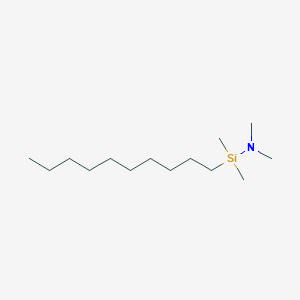
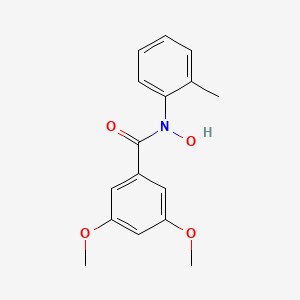

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
